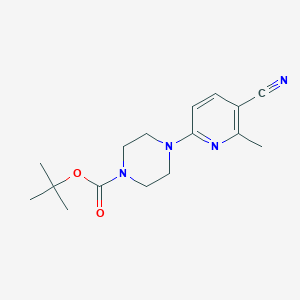

tert-Butyl 4-(5-cyano-6-methylpyridin-2-yl)piperazine-1-carboxylate

Description

Properties

Molecular Formula |

C16H22N4O2 |

|---|---|

Molecular Weight |

302.37 g/mol |

IUPAC Name |

tert-butyl 4-(5-cyano-6-methylpyridin-2-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C16H22N4O2/c1-12-13(11-17)5-6-14(18-12)19-7-9-20(10-8-19)15(21)22-16(2,3)4/h5-6H,7-10H2,1-4H3 |

InChI Key |

PQOVQKULQXWLOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C#N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) of Halogenated Pyridines

This method involves substituting a halogen atom (Cl or Br) at the 2-position of a pre-functionalized pyridine with tert-butyl piperazine-1-carboxylate.

Synthesis of 2-Chloro-5-cyano-6-methylpyridine

The pyridine core is constructed via cyclization or halogenation. For example, 2-chloro-5-cyano-6-methylpyridine is synthesized through:

Coupling with Piperazine

The halogenated pyridine undergoes SNAr with tert-butyl piperazine-1-carboxylate under basic conditions:

Example Protocol

Advantages and Limitations

Photocatalytic C–N Coupling

Visible-light-mediated catalysis offers a mild alternative for forming C–N bonds between pyridines and piperazines.

Mechanism and Conditions

-

Substrates : 5-Cyano-6-methylpyridin-2-amine and tert-butyl piperazine-1-carboxylate.

Example Protocol

Advantages and Limitations

Multi-Component Cyclization and Subsequent Functionalization

This approach constructs the pyridine ring in situ while introducing cyano and methyl groups.

Hantzsch-Type Pyridine Synthesis

-

Reactants : Ethyl 3-aminocrotonate, malononitrile, and acetyl chloride.

Intermediate : 5-Cyano-6-methylpyridin-2-ol, which is subsequently coupled with piperazine via Mitsunobu or SNAr reactions.

Post-Cyclization Coupling

Comparative Analysis of Methods

| Method | Conditions | Yield | Time | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | DMF, 100°C, K₂CO₃ | 70–85% | 12 h | Scalable; high regioselectivity | Harsh halogenation steps |

| Photocatalytic Coupling | CH₂Cl₂, O₂, blue LED | 90–95% | 10 h | Mild conditions; no pre-halogenation | Costly catalysts; oxygen sensitivity |

| Multi-Component Cyclization | Ethanol, reflux | 60–75% | 24 h | Integrated pyridine synthesis | Lower yields; multi-step purification |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(5-cyano-6-methylpyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions[][4].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

tert-Butyl 4-(5-cyano-6-methylpyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-cyano-6-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and the piperazine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Bioactivity: Electron-Withdrawing Groups (EWGs): The 5-cyano group in the target compound is a strong EWG, which may enhance electrophilicity for nucleophilic aromatic substitution (SNAr) reactions compared to halogens (Cl, Br) in analogs . This could influence binding affinity in kinase inhibitors . However, the cyano group may lower solubility relative to hydroxyl- or triazole-containing derivatives .

Synthesis Methodologies :

- Nucleophilic Substitution : Chloro- and bromo-substituted heterocycles (e.g., pyrimidines) are typically coupled to Boc-piperazine via SNAr under basic conditions .

- Amide/Sulfonylation Coupling : Sulfonyl and amide-linked derivatives (e.g., ) employ coupling agents like HOBt/EDC or HBTU, yielding high-purity products after column chromatography .

Pharmacological Relevance: Piperazine derivatives with pyridinyl/pyrimidinyl groups are common in kinase inhibitors (e.g., Bruton’s tyrosine kinase ) and protease inhibitors. The cyano group in the target compound may mimic nitrile-based inhibitors (e.g., covalent binding to cysteine residues). Sulfonyl and triazole-containing analogs exhibit broader applications in antimicrobial and anti-inflammatory research .

Research Findings and Implications

- Structural Optimization: Replacing halogens with cyano groups could improve target selectivity in drug design, as seen in kinase inhibitors .

- Synthetic Challenges : Steric hindrance from the 6-methyl group may necessitate elevated temperatures or microwave-assisted synthesis for efficient coupling .

- Analytical Characterization : Crystallography tools (e.g., SHELX ) and software (Mercury ) are critical for confirming the stereochemistry and packing patterns of these derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(5-cyano-6-methylpyridin-2-yl)piperazine-1-carboxylate, and how can purity be ensured?

The synthesis of piperazine-carboxylate derivatives typically involves palladium-catalyzed cross-coupling reactions. For example, tert-butyl 4-[3-(5-methoxypyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate is synthesized via Suzuki-Miyaura coupling using tetrakis(triphenylphosphine)palladium(0), toluene/ethanol solvent systems, and microwave-assisted heating (100°C, 3 hours) to achieve a 91% yield . Key steps include:

- Borylation : Preparation of the boronic ester intermediate.

- Coupling : Reaction with halogenated pyridine/pyrazine derivatives under inert conditions.

- Purification : Silica gel chromatography (ethyl acetate/petroleum ether gradients).

Purity is validated via HPLC (>98%) and LC-MS (e.g., m/z 372.2 [M+H]⁺) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm regiochemistry and functional groups. For tert-butyl piperazine derivatives, key signals include tert-butyl protons (δ ~1.46 ppm, singlet) and piperazine ring protons (δ 3.0–3.5 ppm) .

- LC-MS : Validates molecular weight and detects impurities (e.g., unreacted starting materials).

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

X-ray crystallography provides definitive bond lengths, angles, and stereochemistry. For example:

- Software : SHELXL (for refinement) and WinGX (for data processing) are widely used .

- Data Collection : Single-crystal diffraction (MoKα radiation, λ = 0.71073 Å) at 293 K yields parameters like unit cell dimensions and space group (e.g., monoclinic P2₁/n) .

- Analysis : Anisotropic displacement parameters and hydrogen bonding networks clarify structural stability .

Q. What strategies address contradictions in reactivity data during functionalization of the pyridine ring?

Contradictions (e.g., unexpected substitution patterns) may arise from steric hindrance or electronic effects. Methodological solutions include:

- Computational Modeling : DFT calculations predict reactive sites (e.g., C-4 vs. C-6 positions on pyridine) .

- Reaction Monitoring : Use TLC/HPLC to track intermediates and optimize conditions (e.g., temperature, solvent polarity) .

- Protection/Deprotection : Temporarily block reactive groups (e.g., tert-butyl removal with HCl/dioxane) to direct regioselectivity .

Q. How does the cyano group influence biological activity compared to analogs with halogen or amino substituents?

The cyano group enhances electrophilicity and hydrogen-bonding potential. Comparative studies show:

| Substituent | Biological Impact | Example Compound |

|---|---|---|

| –CN | Increased enzyme inhibition (e.g., phosphoglycerate dehydrogenase) | Target compound |

| –Cl | Enhanced blood-brain barrier penetration | tert-Butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate |

| –NH₂ | Improved solubility but reduced metabolic stability | tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate |

Q. What are the best practices for handling and storing this compound to ensure stability?

- Storage : –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butyl group .

- Handling : Use gloveboxes for air-sensitive reactions (e.g., palladium-catalyzed couplings) .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) monitored via HPLC identify decomposition pathways (e.g., tert-butyl cleavage) .

Data Analysis and Optimization

Q. How can researchers optimize reaction yields in multi-step syntheses?

Q. What analytical workflows resolve discrepancies between computational predictions and experimental spectroscopic data?

- Case Study : A predicted δ 8.3 ppm (pyridine proton) shifts to δ 8.6 ppm due to electron-withdrawing cyano groups.

- Solution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.